molecular formula C19H17N3O3 B11934090 [5-[4-[Methyl-(5-methylfuran-2-yl)amino]quinazolin-6-yl]furan-2-yl]methanol

[5-[4-[Methyl-(5-methylfuran-2-yl)amino]quinazolin-6-yl]furan-2-yl]methanol

Cat. No.: B11934090
M. Wt: 335.4 g/mol
InChI Key: STBPLRTXXJJXLR-UHFFFAOYSA-N
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Description

[5-[4-[Methyl-(5-methylfuran-2-yl)amino]quinazolin-6-yl]furan-2-yl]methanol: is a complex organic compound with the molecular formula C19H17N3O3 and a molecular weight of 335.357 g/mol . It is known for its role as a highly selective inhibitor of Cdc2-like kinase 4 (Clk4), with an IC50 value of 136 nM . This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-[4-[Methyl-(5-methylfuran-2-yl)amino]quinazolin-6-yl]furan-2-yl]methanol typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Quinazoline Core: This involves the cyclization of appropriate precursors under controlled conditions to form the quinazoline ring.

    Introduction of the Furan Moieties: The furan rings are introduced through specific substitution reactions.

    Methylation and Amination: The methyl and amino groups are added using methylating agents and amination reactions, respectively.

    Final Coupling: The final step involves coupling the furan and quinazoline intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the quinazoline core or the furan rings, resulting in reduced analogs.

    Substitution: The compound can participate in substitution reactions, where functional groups on the quinazoline or furan rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

Chemistry

In chemistry, [5-[4-[Methyl-(5-methylfuran-2-yl)amino]quinazolin-6-yl]furan-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is used to study the role of Clk4 in cellular processes. Its ability to selectively inhibit Clk4 makes it a valuable tool for dissecting the molecular mechanisms underlying cell cycle regulation and other Clk4-related functions.

Medicine

Medically, the compound holds promise as a therapeutic agent for diseases where Clk4 is implicated, such as certain cancers. Its high selectivity and potency make it a candidate for drug development and clinical trials.

Industry

In the industrial sector, the compound can be used in the development of new materials and chemical processes. Its unique properties may lead to innovations in various applications, from pharmaceuticals to advanced materials.

Mechanism of Action

The mechanism of action of [5-[4-[Methyl-(5-methylfuran-2-yl)amino]quinazolin-6-yl]furan-2-yl]methanol involves the inhibition of Clk4. This kinase plays a crucial role in the regulation of alternative splicing and other cellular processes. By binding to the active site of Clk4, the compound prevents its activity, leading to alterations in splicing patterns and other downstream effects .

Comparison with Similar Compounds

Similar Compounds

    [5-Methyl-2-furanyl]methylamine: Shares the furan ring and methylamine group but lacks the quinazoline core.

    Quinazoline derivatives: Compounds with similar quinazoline cores but different substituents on the rings.

Uniqueness

What sets [5-[4-[Methyl-(5-methylfuran-2-yl)amino]quinazolin-6-yl]furan-2-yl]methanol apart is its dual furan-quinazoline structure, which imparts unique chemical and biological properties. Its high selectivity for Clk4 over other kinases also distinguishes it from other kinase inhibitors .

Properties

Molecular Formula

C19H17N3O3

Molecular Weight

335.4 g/mol

IUPAC Name

[5-[4-[methyl-(5-methylfuran-2-yl)amino]quinazolin-6-yl]furan-2-yl]methanol

InChI

InChI=1S/C19H17N3O3/c1-12-3-8-18(24-12)22(2)19-15-9-13(4-6-16(15)20-11-21-19)17-7-5-14(10-23)25-17/h3-9,11,23H,10H2,1-2H3

InChI Key

STBPLRTXXJJXLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)N(C)C2=NC=NC3=C2C=C(C=C3)C4=CC=C(O4)CO

Origin of Product

United States

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